molecular formula C9H7ClO2 B14862915 5-(Chloromethyl)isophthalaldehyde

5-(Chloromethyl)isophthalaldehyde

Cat. No.: B14862915
M. Wt: 182.60 g/mol
InChI Key: HSTYSHSWBIRHMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)benzene-1,3-dicarbaldehyde typically involves the chloromethylation of benzene-1,3-dicarbaldehyde. This reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group at the desired position on the benzene ring .

Industrial Production Methods: While specific industrial production methods for 5-(Chloromethyl)benzene-1,3-dicarbaldehyde are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to achieve high purity levels, typically above 98% .

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)benzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(Chloromethyl)isophthalaldehyde is a chemical compound with the molecular formula C9H7ClO2 . Research indicates its role as a precursor in synthesizing more complex molecules with various applications .

Synthesis of Schiff Base Ligands

  • Schiff Base Synthesis this compound is used in the synthesis of Schiff base ligands . A novel Schiff base ligand (L), bearing N2O2 donor sites, was derived from the condensation of 5-chloromethylisophthaldehyde and phenylpropanolamine (PPA) .
  • Metal Complexes The Schiff base ligand can then be used to synthesize Mononuclear Co(II), Cu(II), and Zn(II) complexes .
    Metal ComplexCytotoxicity (IC50, µM)
    Co(II) Complex23.19
    Cu(II) Complex5.16
    Zn(II) Complex23.43
  • Hyperthermia Applications These complexes have potential in hyperthermic radiation therapy due to their thermal stability and ROS scavenging ability .

Use in Organic Synthesis

  • Pharmaceuticals 4-chloromethyl-5-methyl isophthalic acid, derived from this compound, is a graft side chain used in semisynthetic penicillin ester medicines like Takacillin and mecillinam. It improves the stability, optical density, and biological activity of medicines, while also reducing side effects . It is also used in preparing amine drugs, such as norfloxacin prodrug .
  • Catalysis It can be used as a catalyst in the synthesis of high-purity 4-chloromethyl-5-methyl isophthalic acid . The method involves using 4,5-dimethyl-1,3-dioxole-2-ketone (DMDO) as a raw material and SULPHURYL CHLORIDE as a chlorinating agent, under the effect of a catalyst in an organic solvent at room temperature .
  • Multicomponent Reactions this compound can be used in multicomponent reactions (MCR) between amines, aldehydes, and isocyanides .

Comparison with Similar Compounds

Uniqueness: 5-(Chloromethyl)benzene-1,3-dicarbaldehyde is unique due to the presence of both aldehyde and chloromethyl functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

5-(chloromethyl)benzene-1,3-dicarbaldehyde

InChI

InChI=1S/C9H7ClO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,5-6H,4H2

InChI Key

HSTYSHSWBIRHMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C=O)C=O)CCl

Origin of Product

United States

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